molecular formula C6H11NO B6226857 3-[(prop-2-yn-1-yl)amino]propan-1-ol CAS No. 1250611-84-7

3-[(prop-2-yn-1-yl)amino]propan-1-ol

Cat. No.: B6226857
CAS No.: 1250611-84-7
M. Wt: 113.2
InChI Key:
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Description

3-[(prop-2-yn-1-yl)amino]propan-1-ol is an organic compound that features both an alkyne and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(prop-2-yn-1-yl)amino]propan-1-ol typically involves the reaction of propargylamine with an appropriate epoxide. One common method is the reaction of propargylamine with glycidol under basic conditions. The reaction proceeds as follows:

    Reactants: Propargylamine and glycidol.

    Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(prop-2-yn-1-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-[(prop-2-yn-1-yl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of propargylamines.

    Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(prop-2-yn-1-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amine group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition and receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Propargylamine: A simpler compound with similar functional groups.

    Propargyl alcohol: Contains an alkyne and a hydroxyl group but lacks the amine group.

    N,N-Di(prop-2-yn-1-yl)amine: Contains two propargyl groups attached to an amine.

Uniqueness

3-[(prop-2-yn-1-yl)amino]propan-1-ol is unique due to the presence of both an alkyne and an amine group, which allows it to participate in a wide range of chemical reactions. Its structure makes it a versatile building block in organic synthesis and a valuable compound in medicinal chemistry.

Properties

CAS No.

1250611-84-7

Molecular Formula

C6H11NO

Molecular Weight

113.2

Purity

95

Origin of Product

United States

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